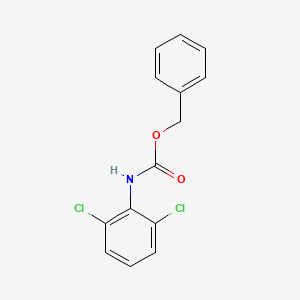
2-Hexadecylcyclotetradecane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecylcyclotetradecane-1,3-dione is an organic compound with the molecular formula C30H56O2 This compound is characterized by a cyclotetradecane ring substituted with a hexadecyl group and two keto groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecylcyclotetradecane-1,3-dione typically involves the alkylation of cyclotetradecane-1,3-dione with a hexadecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and reagent concentration, can significantly improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexadecylcyclotetradecane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and substituted cyclotetradecanediones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hexadecylcyclotetradecane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Hexadecylcyclotetradecane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular membranes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the long hexadecyl chain.
Cyclopentane-1,3-dione: Another analog with a smaller ring size and different chemical properties.
Cycloheptane-1,3-dione: Similar to cyclohexane-1,3-dione but with a larger ring size.
Uniqueness
2-Hexadecylcyclotetradecane-1,3-dione is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain enhances its hydrophobicity and potential interactions with lipid membranes, making it particularly interesting for applications in biology and medicine .
Propiedades
Número CAS |
17874-88-3 |
|---|---|
Fórmula molecular |
C30H56O2 |
Peso molecular |
448.8 g/mol |
Nombre IUPAC |
2-hexadecylcyclotetradecane-1,3-dione |
InChI |
InChI=1S/C30H56O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-22-25-28-29(31)26-23-20-17-14-12-15-18-21-24-27-30(28)32/h28H,2-27H2,1H3 |
Clave InChI |
AGHBODRJGSWKSS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1C(=O)CCCCCCCCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




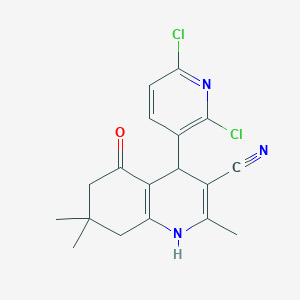
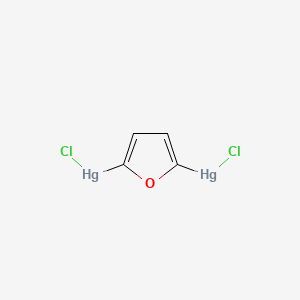

![2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11956248.png)
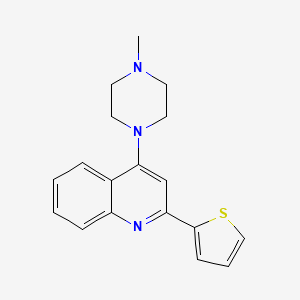
![[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11956256.png)


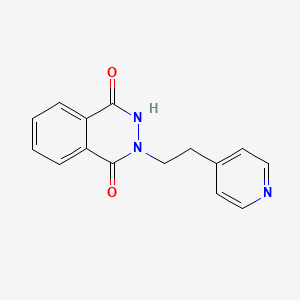
![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)

